molecular formula C16H19N3O2 B11662118 N'-[(1E)-1-(3-methoxyphenyl)ethylidene]-2-(1-methyl-1H-pyrrol-2-yl)acetohydrazide

N'-[(1E)-1-(3-methoxyphenyl)ethylidene]-2-(1-methyl-1H-pyrrol-2-yl)acetohydrazide

Cat. No.: B11662118
M. Wt: 285.34 g/mol
InChI Key: HRJAJSMFGKTOJP-SFQUDFHCSA-N
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Description

N’-[(1E)-1-(3-methoxyphenyl)ethylidene]-2-(1-methyl-1H-pyrrol-2-yl)acetohydrazide is a chemical compound with the molecular formula C16H19N3O2 This compound is known for its unique structure, which includes a methoxyphenyl group and a pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(1E)-1-(3-methoxyphenyl)ethylidene]-2-(1-methyl-1H-pyrrol-2-yl)acetohydrazide typically involves the condensation of 3-methoxybenzaldehyde with 2-(1-methyl-1H-pyrrol-2-yl)acetohydrazide. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The product is then purified by recrystallization from an appropriate solvent, such as ethanol .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N’-[(1E)-1-(3-methoxyphenyl)ethylidene]-2-(1-methyl-1H-pyrrol-2-yl)acetohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N’-[(1E)-1-(3-methoxyphenyl)ethylidene]-2-(1-methyl-1H-pyrrol-2-yl)acetohydrazide has been explored for various scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-[(1E)-1-(3-methoxyphenyl)ethylidene]-2-(1-methyl-1H-pyrrol-2-yl)acetohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with cell signaling pathways or induce apoptosis (programmed cell death) in microbial cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(1E)-1-(3-methoxyphenyl)ethylidene]-2-(1-methyl-1H-pyrrol-2-yl)acetohydrazide is unique due to its specific combination of a methoxyphenyl group and a pyrrole ring. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields .

Properties

Molecular Formula

C16H19N3O2

Molecular Weight

285.34 g/mol

IUPAC Name

N-[(E)-1-(3-methoxyphenyl)ethylideneamino]-2-(1-methylpyrrol-2-yl)acetamide

InChI

InChI=1S/C16H19N3O2/c1-12(13-6-4-8-15(10-13)21-3)17-18-16(20)11-14-7-5-9-19(14)2/h4-10H,11H2,1-3H3,(H,18,20)/b17-12+

InChI Key

HRJAJSMFGKTOJP-SFQUDFHCSA-N

Isomeric SMILES

C/C(=N\NC(=O)CC1=CC=CN1C)/C2=CC(=CC=C2)OC

Canonical SMILES

CC(=NNC(=O)CC1=CC=CN1C)C2=CC(=CC=C2)OC

Origin of Product

United States

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